Ethylene terephthalate

Description

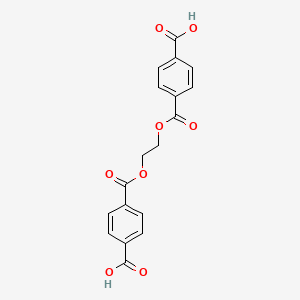

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-carboxybenzoyl)oxyethoxycarbonyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8/c19-15(20)11-1-5-13(6-2-11)17(23)25-9-10-26-18(24)14-7-3-12(4-8-14)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBOYZZQPYDMKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901024365 | |

| Record name | 4,4'-(1,2-Ethanediylbis(oxycarbonyl))dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225-05-0 | |

| Record name | Ethylene terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002225050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(1,2-Ethanediylbis(oxycarbonyl))dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYLENE TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUW339S4L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Precursor Chemistry and Monomer Synthesis for Ethylene Terephthalate Production

Terephthalic Acid and Dimethyl Terephthalate (B1205515) Synthesis Routes

Terephthalic acid (TPA) and dimethyl terephthalate (DMT) are the two primary dicarboxylic acid-based monomers used in the production of PET. wikipedia.org While they are chemically related, their synthesis pathways are distinct.

Terephthalic Acid (TPA)

The most common industrial method for producing TPA is the Amoco process . wikipedia.org This process involves the liquid-phase air oxidation of p-xylene (B151628), using acetic acid as a solvent. atamanchemicals.com The reaction is catalyzed by a mixture of cobalt and manganese salts, with a bromide compound acting as a promoter. wikipedia.orgatamanchemicals.com The oxidation of p-xylene occurs in a free-radical chain reaction. wikipedia.org

Historically, terephthalic acid was produced by the oxidation of p-xylene using nitric acid. wikipedia.orgquora.com Another method, known as the Henkel process, involves the rearrangement of phthalic acid to terephthalic acid via their potassium salts, though this is not a major commercial route. wikipedia.orgatamanchemicals.com

The direct output of the Amoco process is crude terephthalic acid (CTA), which is then purified to produce purified terephthalic acid (PTA). PTA is the primary feedstock for modern PET production. krohne.com

Dimethyl Terephthalate (DMT)

DMT can be produced through several methods. One common route is the direct esterification of terephthalic acid with methanol (B129727). ennoreindiachemicals.commdpi.com

Another significant industrial method is the Witten process (also referred to as the Witten-Katzschmann process). google.comresearchgate.netevonik.com This process involves a series of oxidation and esterification steps starting from p-xylene. ennoreindiachemicals.comgoogle.com The key stages of the Witten process are:

Oxidation: A mixture of p-xylene and recycled methyl p-toluate (B1214165) is oxidized with air in the presence of a heavy metal catalyst (typically cobalt and manganese). ennoreindiachemicals.comresearchgate.net This produces a mixture of p-toluic acid and monomethyl terephthalate. google.com

Esterification: The resulting acid mixture is then esterified with methanol at elevated temperature and pressure to form a raw ester product containing primarily methyl p-toluate and dimethyl terephthalate. ennoreindiachemicals.comgoogle.com

Distillation and Crystallization: The crude DMT is separated from other components by distillation. ennoreindiachemicals.com The raw DMT is then purified by crystallization from methanol to remove isomers and other impurities. ennoreindiachemicals.comresearchgate.net

The Witten process is valued for the high purity of the resulting DMT, which is crucial for the subsequent polymerization step. evonik.com

Ethylene (B1197577) Glycol Production Pathways

Ethylene glycol (EG) is the diol monomer required for PET synthesis. epa.gov The dominant industrial pathway for ethylene glycol production is through the hydration of ethylene oxide. portaenrere.catwingocompanies.comwikipedia.org

The production process typically involves two main steps:

Ethylene Oxide Production: Ethylene is catalytically oxidized to produce ethylene oxide. This is a direct oxidation process, typically using a silver-based catalyst at high temperatures (200-300 °C) and pressures. wingocompanies.com

Ethylene Oxide Hydration: The ethylene oxide is then reacted with water to form ethylene glycol. portaenrere.catportfolio-pplus.com This hydrolysis reaction can be performed without a catalyst at elevated temperatures. portfolio-pplus.com To maximize the yield of monoethylene glycol (MEG) and minimize the formation of byproducts like diethylene glycol (DEG) and triethylene glycol (TEG), a large excess of water is used. wingocompanies.comportfolio-pplus.com

An alternative to the direct hydration of ethylene oxide is the OMEGA process , developed by Shell. wikipedia.org In this process, ethylene oxide first reacts with carbon dioxide to form ethylene carbonate. This intermediate is then hydrolyzed to produce monoethylene glycol with very high selectivity (around 98%). wikipedia.org

The resulting crude glycol mixture, which typically contains 75-92% monoethylene glycol, is then purified through a series of evaporators and distillation columns to separate the water and the higher glycol byproducts. portaenrere.catwingocompanies.com

Data Tables

Table 1: Key Reactants and Intermediates in TPA and DMT Synthesis

Table 2: Key Reactants and Intermediates in Ethylene Glycol Synthesis

Polymerization Mechanisms and Kinetics of Poly Ethylene Terephthalate Formation

Direct Esterification Pathway from Terephthalic Acid

The direct esterification process involves the reaction of terephthalic acid with ethylene (B1197577) glycol. scranton.edu This route is considered theoretically superior to the DMT process but presents practical challenges, such as the low solubility of TPA in ethylene glycol. google.com

Reaction Pathways and Ester Linkage Formation

The synthesis of PET via direct esterification begins with the reaction between terephthalic acid (TPA) and an excess of ethylene glycol (EG). scranton.edu This initial stage is typically conducted at temperatures between 240°C and 260°C and pressures ranging from 300 to 500 kPa. researchgate.net The reaction is a reversible esterification, where a carboxylic acid group from TPA reacts with a hydroxyl group from EG to form an ester linkage and a molecule of water. google.comresearchgate.net The primary product of this stage is the monomer bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), along with some low molecular weight oligomers. researchgate.netgoogle.com To drive the equilibrium towards the formation of the product, the water generated during the reaction must be continuously removed. google.com

Intermediates and Byproduct Evolution

The principal intermediate formed during the direct esterification of TPA and EG is bis(2-hydroxyethyl) terephthalate (BHET). epa.govresearchgate.net This monomer, along with short-chain oligomers, constitutes the product of the initial reaction phase before polymerization. google.com The main byproduct of this esterification reaction is water, the removal of which is critical for achieving high conversion rates. google.comresearchgate.net

A significant side reaction that can occur is the etherification of ethylene glycol, which leads to the formation of diethylene glycol (DEG). google.comresearchgate.net The DEG can then be incorporated into the polymer chain, affecting the final properties of the PET resin. researchgate.net The formation of DEG is considered a critical issue, with studies indicating that the esterification stage is the most crucial phase for its generation. researchgate.net The kinetics of DEG formation suggest it is primarily produced from the hydroxyl end groups of ethylene glycol and the BHET oligomer. researchgate.net Another potential byproduct is acetaldehyde, which can form during the polymerization process. mdpi.com

| Compound Type | Name | Role/Formation Pathway |

|---|---|---|

| Intermediate | Bis(2-hydroxyethyl) terephthalate (BHET) | Primary monomer formed from TPA and EG reaction. epa.govresearchgate.net |

| Intermediate | Oligomers | Low molecular weight polymer chains formed alongside BHET. google.com |

| Byproduct | Water (H₂O) | Formed during ester linkage creation; must be removed. google.com |

| Side Product | Diethylene glycol (DEG) | Formed via etherification of ethylene glycol. google.comresearchgate.net |

| Side Product | Acetaldehyde | Formed as a side product during polymerization. mdpi.com |

Catalytic Systems and Their Mechanistic Roles

Conventionally, the direct esterification step itself does not strictly require a catalyst to proceed. google.comgoogle.com However, the subsequent polycondensation of the resulting BHET monomer and oligomers to form high molecular weight PET is a much slower reaction and necessitates the use of a catalyst. asianpubs.org Antimony compounds, particularly antimony trioxide, are widely used as polycondensation catalysts in both the TPA and DMT processes. google.comgoogle.com

Despite the esterification stage being able to proceed without a catalyst, some industrial processes employ catalytic systems to enhance reaction rates. asianpubs.org These can include organic aluminum compounds, such as aluminum alkoxides or aluminum β-ketoesters. asianpubs.org Research has shown that aluminum β-ketoesters can act as catalysts for both the esterification and polycondensation steps. asianpubs.org Other catalyst systems may involve combinations of metals. For instance, a system consisting of cobalt, manganese, and antimony components has been described for the polycondensation stage following direct esterification. googleapis.com In some cases, materials like zinc or cobalt, which are effective in the transesterification process, show little to no catalytic effect in the direct esterification of TPA. google.com

Kinetic Modeling and Reaction Rate Studies

The kinetics of the direct esterification of TPA with EG are complex, involving multiple elementary reactions such as esterification, polycondensation, hydrolysis, and the formation of diethylene glycol. researchgate.net Kinetic models are developed to understand and optimize the industrial process. These models often treat the system as a set of reversible reactions and are used to predict reactor performance based on key variables like temperature, pressure, and monomer feed ratio. researchgate.net

Transesterification Pathway from Dimethyl Terephthalate

The transesterification route, also known as the DMT process, is the older of the two major methods for PET production. epa.govgoogle.com It was more common historically due to the difficulty in producing terephthalic acid of sufficient purity. google.com

Reaction Pathways and Methanol (B129727) Byproduct Removal

In the transesterification pathway, dimethyl terephthalate (DMT) is reacted with ethylene glycol (EG) in the first step. edurev.in This reaction, known as ester interchange, typically occurs at temperatures between 170°C and 230°C. epa.govresearchgate.net It produces the same intermediate monomer as the direct esterification route, bis(2-hydroxyethyl) terephthalate (BHET), but with methanol as the byproduct instead of water. epa.govresearchgate.net

The reaction is reversible, making the efficient removal of the methanol byproduct essential to drive the equilibrium towards the formation of BHET and achieve high conversion. epa.govgoogle.com The methanol vapor is continuously removed from the reactor and is typically recovered and purified through distillation for potential reuse. epa.gov Following the transesterification step, the resulting BHET monomer undergoes polycondensation, usually catalyzed by antimony compounds, to produce the final PET polymer. edurev.ingoogle.com This second stage involves heating the monomer to higher temperatures (e.g., 270-280°C) under high vacuum to remove ethylene glycol and increase the polymer chain length. edurev.in

| Process Step | Reactants | Products | Typical Temperature | Byproduct |

|---|---|---|---|---|

| Transesterification | Dimethyl terephthalate (DMT), Ethylene glycol (EG) | Bis(2-hydroxyethyl) terephthalate (BHET), Oligomers | 170-230°C epa.govresearchgate.net | Methanol (CH₃OH) epa.gov |

| Polycondensation | Bis(2-hydroxyethyl) terephthalate (BHET) | Poly(ethylene terephthalate) (PET) | 270-280°C edurev.in | Ethylene glycol (EG) googleapis.com |

Catalytic Systems and Their Mechanistic Roles

The industrial synthesis of poly(this compound) (PET) relies heavily on the use of catalysts to achieve high molecular weights at commercially viable rates. The catalysts are primarily employed in the polycondensation stage, which can occur in the melt phase or the solid state. The most common catalytic systems are based on antimony, titanium, and germanium compounds. brainly.comvot.pl Each system possesses distinct characteristics regarding activity, selectivity, and impact on the final polymer properties.

Antimony-Based Catalysts: Antimony compounds, particularly antimony trioxide (Sb₂O₃), are the most widely used catalysts in PET production. nih.gov They offer a good balance between reaction rate and selectivity, minimizing side reactions and producing a polymer with acceptable color. vot.pl The catalytic mechanism is believed to involve the formation of an antimony glycolate (B3277807) complex, which then acts as the active species. mdpi.com One proposed mechanism suggests that the antimony catalyst coordinates with the hydroxyl end groups of the oligomers, activating them for the polycondensation reaction. mdpi.com Another view posits a dual mechanism involving antimony as a coordination catalyst for the oligomers and as a Lewis acid to catalyze the acid-catalyzed polymerization. researchgate.net While effective, a major drawback of antimony catalysts is their classification as a heavy metal, which raises environmental and health concerns, although there is no scientific evidence of negative health impacts from its use in food packaging. brainly.com

Titanium-Based Catalysts: Titanium compounds are recognized as environmentally friendly alternatives to antimony catalysts and often exhibit higher catalytic activity, allowing for lower catalyst concentrations and shorter reaction times. fiveable.med-nb.info However, they are prone to hydrolysis, which can lead to the formation of titanium dioxide, causing a yellowish discoloration in the final polymer and increasing the haze. fiveable.meresearchgate.net To mitigate these issues, research has focused on developing new titanium catalysts with modified ligands, such as chelated titanium compounds, which show improved selectivity and hydrolysis resistance. brainly.comresearchgate.net The catalytic mechanism of titanium catalysts is thought to involve the coordination of the metal center with the carbonyl oxygen of the ester group, facilitating the nucleophilic attack by a hydroxyl group. wikipedia.orgnih.gov Density functional theory (DFT) studies suggest that the coordination of the carboxy oxygen to the titanium center provides the lowest energy barrier for the polycondensation reaction. wikipedia.org

Germanium-Based Catalysts: Germanium catalysts, such as germanium dioxide (GeO₂), are known for producing PET with excellent clarity and brilliance, making them a preferred choice for high-quality applications like beverage bottles, particularly in Japan. brainly.comvot.pl However, their high cost is a significant barrier to wider industrial use. vot.pl While germanium dioxide yields polymers with superior color, the reaction rates can be slower compared to other catalysts. mdpi.com

A comparison of the common catalyst types is presented below:

| Catalyst Type | Common Compounds | Advantages | Disadvantages |

| Antimony | Antimony Trioxide (Sb₂O₃), Antimony Triacetate | Good balance of reactivity and selectivity, low cost, minimal side reactions. vot.plnih.govnjit.edu | Environmental concerns (heavy metal), potential for gray discoloration. brainly.com |

| Titanium | Tetrabutyl Titanate, Isopropyl Titanate | High catalytic activity, environmentally friendly. fiveable.med-nb.info | Prone to hydrolysis, can cause yellowing of the polymer. fiveable.meresearchgate.net |

| Germanium | Germanium Dioxide (GeO₂) | Produces polymer with high clarity and brilliance. brainly.comvot.pl | High cost, slower reaction rates. vot.plmdpi.com |

Kinetic Modeling and Reaction Rate Studies

The kinetics of PET formation are complex, involving multiple reversible reactions, side reactions, and mass transfer phenomena, especially in the melt phase. Kinetic modeling is a crucial tool for understanding and optimizing the polymerization process. d-nb.info

Most kinetic models for PET synthesis are based on a functional group approach, which considers the concentrations of the reactive species—hydroxyl end groups, carboxyl end groups, and ester linkages—rather than individual polymer chains of varying lengths. mdpi.commdpi.com The polycondensation reaction is generally modeled as a second-order reaction. njit.eduresearchgate.net

Several studies have investigated the reaction rate constants and activation energies for PET synthesis under different conditions. For instance, in one study of polycondensation starting from pure bis-hydroxyethyl terephthalate (BHET) with an antimony oxide catalyst, the second-order rate constant was found to be 152.4 L/(mol·hr). njit.edu Another study reported an equilibrium constant of 0.363 for the polycondensation of a BHET trimer at 251°C with an Sb₂O₃ catalyst, corresponding to a forward reaction rate constant of 0.28 L/(mol·hr). njit.edu

The following table summarizes kinetic parameters from a study on the ammonolysis of dimethyl terephthalate (DMT), a model reaction for PET chemistry, highlighting the effect of a catalyst (ethylene glycol). acs.org

| Reaction Step | Condition | Pseudo First-Order Rate Constant (k') (h⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| DMT → MCB¹ | Uncatalyzed | 0.25 ± 0.02 | 27.9 ± 2.2 |

| MCB¹ → TPD² | Uncatalyzed | 0.11 ± 0.02 | 37.3 ± 3.3 |

| DMT → MCB¹ | EG³ Catalyzed | 6.3 ± 0.7 | - |

| MCB¹ → TPD² | EG³ Catalyzed | 1.7 ± 0.3 | - |

¹Methyl 4-carbamoylbenzoate, ²Terephthalamide, ³Ethylene Glycol

Kinetic models for PET synthesis often need to account for side reactions, such as the formation of diethylene glycol (DEG) and acetaldehyde, as well as mass transfer limitations, particularly the removal of the condensation byproduct, ethylene glycol. mdpi.com A comprehensive model for solid-state polymerization (SSP) of PET was developed that includes end-group diffusion limitations and the effect of byproducts in the amorphous phase. acs.orgacs.org

Step-Growth Polymerization Theory Applied to Poly(this compound) Formation

The synthesis of PET is a classic example of step-growth polymerization, specifically a polycondensation reaction. d-nb.inforesearchgate.net This type of polymerization proceeds through a series of reactions between functional groups on the monomers. umons.ac.be Initially, monomers react to form dimers, which then react to form trimers, and so on, leading to a gradual increase in molecular weight. wikipedia.org

Principles of Chain Growth and Molecular Weight Progression

A key characteristic of step-growth polymerization is that high molecular weight polymer is only formed at very high degrees of conversion of the functional groups. wikipedia.orgresearchgate.net The number-average degree of polymerization (Xn) can be described by the Carothers equation:

Xn = 1 / (1 - p)

where p is the extent of reaction (the fraction of functional groups that have reacted). fiveable.me This equation highlights that to achieve a high Xn, the extent of reaction p must be very close to 1. For example, to obtain an Xn of 100, the reaction must proceed to 99% conversion. fiveable.me

The molecular weight distribution in step-growth polymerization typically follows the most probable distribution, as described by Flory, resulting in a polydispersity index (PDI) that approaches a value of 2 at high conversions. fiveable.menih.gov

Role of Stoichiometry and Equilibrium Considerations

Precise stoichiometric control of the reacting monomers is critical in step-growth polymerization to achieve high molecular weight. wikipedia.org For the synthesis of PET from terephthalic acid (an A-A type monomer) and ethylene glycol (a B-B type monomer), an equimolar ratio of the two monomers is theoretically required. Any deviation from a 1:1 stoichiometry will limit the maximum achievable molecular weight. fiveable.me

The Carothers equation can be modified to account for a stoichiometric imbalance:

Xn = (1 + r) / (1 + r - 2rp)

where r is the stoichiometric ratio of the functional groups (r < 1) and p is the extent of reaction of the limiting functional group. fiveable.me In practice, a slight excess of one monomer, typically 1-5% of ethylene glycol, is often used to compensate for its loss through volatilization during the high-temperature reaction, thereby driving the reaction towards completion. brainly.comugent.be

The polycondensation reaction is a reversible equilibrium. researchgate.net To produce a high molecular weight polymer, the equilibrium must be shifted towards the product side. This is typically achieved by the continuous removal of the small molecule byproduct (ethylene glycol or water) from the reaction mixture, usually by applying a high vacuum during the melt polycondensation stage. ugent.be The equilibrium constant (K) for the polycondensation of PET is generally low, in the range of 0.1-1 for transesterification, underscoring the importance of byproduct removal. ncsu.edu

Solid-State Polymerization of Poly(this compound)

Solid-state polymerization (SSP) is a process used to increase the molecular weight of PET prepolymer in the solid phase. researchgate.net The process is carried out at a temperature above the glass transition temperature (Tg) but below the melting temperature (Tm) of the polymer, typically in a stream of inert gas or under vacuum. vot.plresearchgate.net This method is essential for producing high-molecular-weight PET grades required for applications such as tire cords and beverage bottles. doi.org

Process Parameters and Molecular Weight Control

The rate and extent of molecular weight increase during SSP are influenced by several key process parameters:

Temperature: Higher temperatures increase the reaction rate and the mobility of the polymer chain ends, leading to a faster increase in molecular weight. vot.plresearchgate.net However, the temperature must be kept below the melting point to prevent the polymer pellets from sticking together. researchgate.net The activation energy for the SSP of PET is approximately 23.6 kcal/mol. researchgate.net

Reaction Time: The molecular weight of the polymer increases with reaction time. Initially, the increase may be linear, but as the reaction progresses, it can become diffusion-controlled, with the molecular weight increase becoming proportional to the square root of time. vot.pl

Initial Molecular Weight: Prepolymers with a higher initial molecular weight tend to exhibit higher SSP rates. researchgate.netresearchgate.net

Catalyst: The catalyst used in the initial melt polymerization remains active during SSP and influences the reaction kinetics. bohrium.com

Atmosphere: The continuous removal of volatile byproducts is crucial. This is achieved by using a high vacuum or a flow of hot, dry inert gas, such as nitrogen. vot.pldoi.org

The following table shows the effect of SSP temperature and time on the intrinsic viscosity (IV), a measure related to molecular weight, of recycled PET. nih.gov

| Temperature (°C) | Time (h) | Intrinsic Viscosity (dL/g) |

|---|---|---|

| Initial | 0 | 0.65 |

| 200 | 2 | 0.66 |

| 200 | 8 | 0.70 |

| 220 | 2 | 0.72 |

| 220 | 8 | 0.81 |

| 230 | 2 | 0.75 |

| 230 | 8 | 0.85 |

Data adapted from a study on recycled PET flakes.

Control over the final molecular weight in SSP is achieved by carefully manipulating these process parameters. A kinetic model for SSP can be expressed as:

-dC/dt = 2kₐ(C - Cₐᵢ)²

where C is the total end group concentration, kₐ is the apparent reaction rate constant, and Cₐᵢ is the apparent inactive end group concentration. researchgate.net The inactive end groups, which may be chemically dead or immobilized within the crystalline structure, determine the ultimate molecular weight that can be achieved. researchgate.net By controlling the reaction conditions, one can influence kₐ and Cₐᵢ to target a specific final molecular weight. researchgate.net

Diffusion-Controlled Kinetics in Solid-State Polymerization

The SSP process involves heating PET prepolymer chips or pellets in a vacuum or an inert gas stream to a temperature above the glass transition temperature (Tg) but below the melting temperature (Tm). scilit.com The key physical steps include the diffusion of reactive chain ends within the amorphous phase and, crucially, the diffusion of condensation byproducts, primarily ethylene glycol and water, from the particle's interior to its surface for removal. researchgate.netresearchgate.netscribd.com When reaction conditions are intensified, particularly at high temperatures, the chemical reactions accelerate significantly, making the slower diffusion process the rate-limiting step. researchgate.net

Several factors determine whether the SSP process is controlled by reaction kinetics or diffusion. A diffusional model established that for PET, diffusion through the solid polymer becomes the rate-controlling step at temperatures above 210°C and for particle sizes of 100 mesh (approximately 0.15 mm) or larger. researchgate.netacs.org The activation energy for this diffusion-controlled process has been reported to be 30 kcal/g-mole. researchgate.netacs.org

Key Factors Influencing Diffusion-Controlled Kinetics:

Crystallinity: The degree of crystallinity plays a dual and complex role in the kinetics of SSP. researchgate.net On one hand, a higher level of crystallinity can impede the diffusion of byproducts by creating a more tortuous path through the amorphous regions, thus slowing the polymerization rate. researchgate.netresearchgate.net Conversely, since the polycondensation reactions occur within the amorphous phase, an increase in crystallinity can lead to a higher concentration of reactive chain ends in this phase, which may accelerate the reaction. researchgate.net Research has shown that for PET particles up to a critical size of about 7 mm, the positive effect of increased end-group concentration outweighs the negative impact of increased diffusion resistance. researchgate.net Furthermore, studies have found that the diffusivity of byproducts is linearly proportional to the mass fraction of the amorphous phase in the PET polymer. researchgate.netacs.org

Byproduct Removal from Particle Surface: The efficiency of removing byproducts from the particle surface into the surrounding environment (either a vacuum or an inert gas stream) is another critical diffusion step. petus.comresearchgate.net Many industrial PET production facilities operate under conditions where surface byproduct diffusion is the controlling factor, often a result of recycling the carrier gas. researchgate.net The presence of residual volatile byproducts, especially water, in the carrier gas can negatively impact the polymerization reaction and the quality of the final polymer. researchgate.net

Modeling efforts for the SSP of PET have evolved from simple kinetic models to more comprehensive ones that account for mass transfer limitations. acs.org These advanced models often incorporate diffusion coefficients for the byproducts, which are essential for accurately predicting the polymerization behavior under diffusion-controlled conditions. researchgate.net

Interactive Data Table: Factors Governing Diffusion Control in PET SSP

The following table summarizes the key parameters and their influence on the prevalence of diffusion-controlled kinetics during the solid-state polymerization of PET.

| Parameter | Condition Favoring Diffusion Control | Research Finding/Rationale | Citation(s) |

| Temperature | > 210°C | At high temperatures, the intrinsic chemical reaction rate surpasses the diffusion rate of byproducts. | researchgate.netacs.org |

| Particle Size | ≥ 100 mesh (~0.15 mm) | Larger particles increase the path length for byproduct diffusion, making it the rate-limiting step. | researchgate.netresearchgate.netacs.org |

| Crystallinity | High | Increased crystallinity enhances the tortuosity of the diffusion path for byproducts. However, this can be offset by the increased concentration of reactive ends in the amorphous phase for particles < 7mm. | researchgate.netresearchgate.net |

| Byproduct Conc. in Carrier Gas | High | Inefficient removal from the particle surface (external diffusion) can limit the overall process, a common scenario in industrial settings with recycled gas. | researchgate.net |

Interactive Data Table: Selected Research Findings on Diffusion in PET SSP

This table presents specific quantitative and qualitative findings from various research studies on the diffusion aspects of PET's solid-state polymerization.

| Research Finding | Reported Value/Observation | Significance | Citation(s) |

| Activation Energy (Diffusion-Controlled) | 30 kcal/g-mole | Provides a quantitative measure of the energy barrier for the diffusion-limited SSP process. | researchgate.netacs.org |

| Diffusivity and Amorphous Content | Linearly proportional | Indicates that diffusion occurs exclusively in the amorphous phase; higher amorphous content leads to higher diffusivity. | researchgate.netacs.org |

| Critical Particle Size vs. Crystallinity Effect | ~7 mm | Below this size, the positive effect of crystallinity (concentrating end groups) dominates. Above this size, the negative effect (diffusion resistance) dominates. | researchgate.net |

| Rate-Controlling Mechanism Shift | From reaction to diffusion control | Occurs as temperature and/or particle size increase. | researchgate.netresearchgate.net |

Chemical Degradation and Depolymerization of Poly Ethylene Terephthalate to Regenerate Ethylene Terephthalate Derived Units

Hydrolytic Depolymerization

Hydrolytic depolymerization is a chemical recycling method that uses water to break down PET into its monomers, terephthalic acid (TPA) and ethylene (B1197577) glycol (EG). rsc.org This process can be conducted under acidic, basic, or neutral conditions. encyclopedia.pub A significant challenge with hydrolysis is the cost associated with purifying the resulting TPA to a level suitable for food-contact applications. encyclopedia.pubnih.gov

The hydrolysis of PET involves the cleavage of the ester bonds in the polymer chain through the action of water. This reaction can be catalyzed by acids, bases, or performed under neutral conditions at elevated temperatures and pressures.

Acidic Hydrolysis: In an acidic medium, the reaction is typically carried out using strong acids like sulfuric acid or hydrochloric acid. nih.govtandfonline.com The mechanism involves the protonation of the carbonyl oxygen in the ester group, which makes the carbonyl carbon more susceptible to nucleophilic attack by a water molecule. researchgate.net This leads to the breaking of the ester bond and the formation of a carboxylic acid group and an alcohol group. While effective, acid hydrolysis can require harsh conditions and may lead to byproducts if not carefully controlled. tandfonline.comcapes.gov.br For instance, using 10 M sulfuric acid at 150°C can achieve 100% hydrolysis of PET. researchgate.net

Basic (Alkaline) Hydrolysis: Alkaline hydrolysis is often performed using sodium hydroxide (B78521) or potassium hydroxide solutions. rsc.orgresearchgate.net This method is highly effective, with reports of over 90% PET conversion and TPA yields. encyclopedia.pub The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group. This is a saponification reaction that initially produces the salt of terephthalic acid and ethylene glycol. researchgate.net Subsequent acidification is necessary to recover the TPA. tandfonline.comcapes.gov.br The use of phase transfer catalysts can significantly enhance the efficiency of alkaline hydrolysis. rsc.org

Neutral Hydrolysis: Neutral hydrolysis is conducted using only water or steam at high temperatures (250–300 °C) and pressures (1.5–4.0 MPa). encyclopedia.pubnih.gov This method avoids the use of acid or base catalysts, which simplifies the process and reduces chemical waste. rsc.org The reaction proceeds through the direct nucleophilic attack of water on the ester linkage. An interesting aspect of neutral hydrolysis is the potential for autocatalysis, where the carboxylic acid end groups generated during the reaction can catalyze further depolymerization. acs.orgresearchgate.net However, achieving high conversion rates can be challenging, with one study reporting 85-87% conversion and 76-84% TPA yield in a seawater environment at 215°C and 4 MPa. encyclopedia.pub

Various catalytic systems have been developed to improve the efficiency of PET hydrolysis, particularly under milder conditions.

In acidic hydrolysis , while strong mineral acids like sulfuric acid are effective, researchers have also explored solid acid catalysts. nih.gov These include heteropolyacids and "superacid" type catalysts like SO₄²⁻/TiO₂ and WO₃/SiO₂, which can offer advantages in terms of separation and reusability. nih.gov For example, using sulfuric acid as a catalyst resulted in a PET conversion of 83% and a TPA yield of about 75%. nih.gov Quaternary ammonium (B1175870) phosphotungstates, acting as phase transfer catalysts, have demonstrated even higher efficacy, achieving 100% PET conversion. nih.gov

For alkaline hydrolysis , phase transfer catalysts (PTCs) have proven to be very effective. encyclopedia.pubrsc.org These catalysts, such as quaternary ammonium salts, facilitate the transfer of the hydroxide ion from the aqueous phase to the organic polymer phase, thereby accelerating the reaction. kau.edu.sa Dimethyldialkylammonium halides have been identified as optimal PTCs at low concentrations. rsc.org The use of certain organic-inorganic hybrid solvent systems, like ethanol-sodium carbonate, has also shown promise, achieving complete PET conversion and a TPA yield of up to 98% under relatively mild conditions. researchgate.net

In neutral hydrolysis , the reaction can proceed without a catalyst, relying on high temperatures and pressures. encyclopedia.pub However, the process can be autocatalyzed by the carboxylic acid groups formed during the reaction. acs.orgresearchgate.net Some studies have explored the use of metal salts as catalysts in neutral or near-neutral conditions to enhance the reaction rate. acs.org

Interactive Table: Catalytic Systems in PET Hydrolysis

| Hydrolysis Condition | Catalyst Type | Example Catalyst | Reported Efficacy (Conversion/Yield) | Reference |

|---|---|---|---|---|

| Acidic | Strong Mineral Acid | Sulfuric Acid | 83% PET conversion, ~75% TPA yield | nih.gov |

| Acidic | Phase Transfer Catalyst | Quaternary Ammonium Phosphotungstates | 100% PET conversion | nih.gov |

| Alkaline | Phase Transfer Catalyst | Dimethyldialkylammonium Halides | Rapid hydrolysis in minutes | rsc.org |

| Alkaline | Organic-Inorganic Hybrid System | Ethanol-Sodium Carbonate | 100% PET conversion, 98% TPA yield | researchgate.net |

| Neutral | Autocatalysis | Carboxylic Acid End Groups | Reaction proceeds at high T/P | acs.orgresearchgate.net |

The hydrolytic depolymerization of PET is a complex heterogeneous reaction, particularly at temperatures below the polymer's melting point. tandfonline.com The reaction rate is influenced by factors such as temperature, pressure, catalyst concentration, and the physical properties of the PET, like particle size and surface area. tandfonline.comtandfonline.com

Kinetics: The kinetics of PET hydrolysis have been described using various models. For heterogeneous reactions occurring at the solid-liquid interface, a shrinking-core model is often employed. tandfonline.com This model considers that the reaction proceeds from the outer surface of the PET particle inward. The rate of hydrolysis has been found to be inversely proportional to the initial particle size of the PET. tandfonline.comtandfonline.com The reaction rate is also proportional to the effective surface area, which can increase during the reaction due to the formation of pores and cracks on the PET powder. tandfonline.comtandfonline.com

In alkaline hydrolysis, the reaction is often treated as a pseudo-first-order reaction with respect to the PET concentration. researchgate.net An autocatalytic mechanism has been proposed for hydrolysis, particularly in neutral conditions, where the carboxyl groups produced during the reaction catalyze further depolymerization. acs.orgresearchgate.net This autocatalytic behavior can significantly increase the reaction rate without the need for external catalysts. researchgate.net

Thermodynamics: Thermodynamic studies provide insights into the energy requirements and spontaneity of the hydrolysis reaction. The activation energy (Ea) is a key parameter that indicates the minimum energy required for the reaction to occur. For the acid-catalyzed hydrolysis of PET in sulfuric acid, an activation energy of 56.8 kJ/mol has been reported. tandfonline.comcapes.gov.brtandfonline.com Another study on the hydrolytic depolymerization of molten PET reported an activation energy of 123 kJ/mol. acs.org For alkaline hydrolysis in a nonaqueous ethylene glycol solution, a higher activation energy of 172.7 kJ·mol⁻¹ was found, but a high degree of compensation from the entropy of activation (ΔS‡) over the enthalpy of activation (ΔH‡) allows the reaction to proceed. acs.org The Gibbs free energy, enthalpy, and entropy of the reaction have also been calculated to understand the thermodynamic feasibility of the process. tandfonline.comresearchgate.net

Interactive Table: Thermodynamic and Kinetic Parameters for PET Hydrolysis

| Condition | Kinetic Model | Activation Energy (Ea) | Key Findings | Reference |

|---|---|---|---|---|

| Acidic (Sulfuric Acid) | Modified Shrinking-Core | 56.8 kJ/mol | Rate is inversely proportional to particle size. | tandfonline.comcapes.gov.brtandfonline.com |

| Neutral (Molten PET) | Autocatalytic Mechanism | 123 kJ/mol | Carboxyl groups produced catalyze the reaction. | acs.org |

| Alkaline (Nonaqueous EG) | Heterogeneous Chemical Reaction Control | 172.7 kJ·mol⁻¹ | High Ea is compensated by entropy of activation. | acs.org |

| Alkaline (Saponification) | First-order reaction | 59.71 kJ g⁻¹ | Simultaneous fragmentation and depolymerization. | researchgate.net |

Alcoholytic Depolymerization (Alcoholysis)

Alcoholysis is another major chemical recycling method for PET, involving the degradation of the polymer in the presence of an alcohol at high temperatures and pressures. encyclopedia.pubnih.gov This process is considered reliable and effective, with common alcohols used including methanol (B129727), ethanol, and ethylene glycol. encyclopedia.pubrsc.org

Glycolysis is a specific type of alcoholysis where a diol, most commonly ethylene glycol (EG), is used as the degrading agent. rsc.org The primary product of this transesterification reaction is bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), which can be purified and used as a monomer for the synthesis of new PET or other polymers. rsc.orgresearchgate.net

The glycolysis process involves heating PET with an excess of ethylene glycol, typically in the presence of a catalyst. mdpi.com The ester linkages in the PET chain are attacked by the hydroxyl groups of the ethylene glycol, leading to the progressive breakdown of the polymer into smaller oligomers and ultimately into the BHET monomer. researchgate.net The reaction is an equilibrium process, and the yield of BHET can be influenced by factors such as the PET-to-EG ratio, temperature, reaction time, and the type and concentration of the catalyst. mdpi.com For example, using a Pd-Cu/γ-Al₂O₃ catalyst at 160 °C for 80 minutes, a PET conversion of 99% and a BHET yield of 86% have been achieved. mdpi.com Various catalysts have been explored for glycolysis, including metal salts (like zinc acetate), metal oxides, and ionic liquids, to improve the reaction rate and yield. rsc.orggreyb.com

Methanolysis and ethanolysis are alcoholysis processes that use methanol and ethanol, respectively, to depolymerize PET. encyclopedia.pub These methods break down the polymer into its constituent monomers, which are dialkyl terephthalates and ethylene glycol.

Methanolysis: This process yields dimethyl terephthalate (DMT) and ethylene glycol. researchgate.net DMT is a valuable chemical intermediate that can be purified and used in the production of PET and other polyesters. nih.govresearchgate.net The reaction is typically conducted under pressure due to the low boiling point of methanol. encyclopedia.pubnih.gov A variety of catalysts can be used, including Brønsted and Lewis acids, hydroxides, and organic bases. nih.gov For instance, zinc acetate (B1210297) has been shown to be an effective catalyst, achieving a DMT yield of over 95% at 160°C in 20 minutes. rsc.org Supercritical methanol has also been investigated as a medium for depolymerization, offering much faster reaction rates even without a catalyst, though it requires more demanding process conditions. rsc.org

Ethanolysis: Ethanolysis is considered a more environmentally friendly alternative to methanolysis and produces diethyl terephthalate (DET) and ethylene glycol. encyclopedia.pub The process generally requires temperatures above 200°C, and sometimes a catalyst is added to improve efficiency. encyclopedia.pub Li et al. reported nearly 100% PET conversion and a 97% DET yield at 180-200°C under pressure without a catalyst. encyclopedia.pub Zinc acetate is also an effective catalyst for ethanolysis, yielding DET in the range of 96-97%. encyclopedia.pub

Interactive Table: Alcoholysis of PET

| Process | Alcohol | Primary Product | Catalyst Example | Reported Yield | Reference |

|---|---|---|---|---|---|

| Glycolysis | Ethylene Glycol | Bis(2-hydroxyethyl) terephthalate (BHET) | Pd-Cu/γ-Al₂O₃ | 86% BHET yield | mdpi.com |

| Methanolysis | Methanol | Dimethyl terephthalate (DMT) | Zinc Acetate | >95% DMT yield | rsc.org |

| Ethanolysis | Ethanol | Diethyl terephthalate (DET) | Zinc Acetate | 96-97% DET yield | encyclopedia.pub |

Catalytic Systems in Alcoholysis and Their Performance

The alcoholysis of poly(ethylene terephthalate) (PET) is a transesterification process that is generally slow, necessitating the use of catalysts to achieve viable reaction rates. rsc.org A diverse range of catalytic systems, including metal salts, metal oxides, ionic liquids, and deep eutectic solvents, have been investigated to enhance the efficiency of PET depolymerization. rsc.orgrsc.org

Homogeneous catalysts, such as zinc acetate, are widely used and effective. scione.comencyclopedia.pub However, their separation from the reaction products can be challenging. rsc.org Ionic liquids have emerged as an alternative, offering good catalytic activity and easier product separation. rsc.org For instance, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and potassium carbonate have demonstrated high catalytic activity in the methanolysis of PET at room temperature, achieving a dimethyl terephthalate (DMT) yield of 93.1% within 24 hours. nih.gov The combination of choline (B1196258) chloride and zinc acetate as a deep eutectic solvent has been shown to achieve 100% PET conversion and an 84.7% yield of dioctyl terephthalate (DOTP) at 180°C in 60 minutes. researchgate.net

Heterogeneous catalysts offer the advantage of easier recovery and reuse. Metal oxides like zinc oxide, magnesium oxide, titanium dioxide, and zirconium dioxide have been explored for the catalytic pyrolysis of PET. acs.org Niobium pentoxide (Nb₂O₅) has shown robust performance in the aminolysis of PET, yielding 92% of bis(2-hydroxyethyl) terephthalamide (B1206420) (BHETA). rsc.org Bio-based catalysts, such as those derived from calcined bamboo leaf, have also been successfully used in PET methanolysis. nih.gov

The performance of various catalytic systems in PET alcoholysis is summarized in the table below.

Table 1: Performance of Various Catalytic Systems in PET Alcoholysis

| Catalyst | Alcohol | Product | Temperature (°C) | Time (h) | PET Conversion (%) | Product Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| K₂CO₃ | Methanol | DMT | 25 | 24 | - | 93.1 | nih.gov |

| Choline Chloride/Zn(Ac)₂ | 2-Ethyl-1-hexanol | DOTP | 180 | 1 | 100 | 84.7 | researchgate.net |

| [Bmim]ZnCl₃/[Bmim]MnCl₃ | Ethylene Glycol | BHET | 190 | 2 | 100 | 71.2 | rsc.org |

| Ti-PA | Ethylene Glycol | BHET | 191 | 3.98 | - | 81.98 | nih.gov |

| Ti-BA | Ethylene Glycol | BHET | 217 | 3.3 | - | 90.01 | nih.gov |

| Nb₂O₅ | Ethanolamine | BHETA | - | - | 100 | 92 | rsc.org |

DMT: Dimethyl terephthalate, DOTP: Dioctyl terephthalate, BHET: Bis(2-hydroxyethyl) terephthalate, BHETA: Bis(2-hydroxyethyl) terephthalamide, DET: Diethyl terephthalate, Ti-PA: Titanium phthalate (B1215562), Ti-BA: Titanium benzoate

Reaction Kinetics and Process Optimization

The efficiency of PET alcoholysis is influenced by several factors, including temperature, reaction time, catalyst dosage, and the molar ratio of alcohol to PET. rsc.org Kinetic studies are crucial for understanding the reaction mechanism and optimizing these process parameters to maximize monomer yield.

The alcoholysis of PET has been found to follow different reaction order models. For instance, the alcoholysis of PET with 2-ethyl-1-hexanol using a choline chloride-based deep eutectic solvent was determined to be a first-order reaction with an activation energy of 95.05 kJ/mol. researchgate.net Another study on the glycolysis of PET catalyzed by a titanium phthalate (Ti-PA) catalyst reported an apparent activation energy of 75.52 kJ/mol. nih.gov The use of ionic liquids in PET degradation has also been kinetically analyzed, with one study finding an activation energy of 232.79 kJ mol⁻¹. rsc.org

Process optimization often involves a systematic investigation of reaction variables. For example, in the glycolysis of PET catalyzed by a sunflower seed husk-derived material (SMS-750), a response surface methodology was employed to determine the optimal conditions. The highest bis(2-hydroxyethyl) terephthalate (BHET) yield of 79.57% was achieved at a temperature of 185°C, a reaction time of 4.9 hours, a catalyst dosage of 0.89%, and an ethylene glycol to PET ratio of 14.6 ml. rsc.org Similarly, for the Ti-PA catalyzed glycolysis, a BHET yield of 81.98% was obtained with a reaction time of 3.98 hours at 191°C, a catalyst concentration of 0.86%, and 13.7 ml of ethylene glycol. nih.gov The particle size of the PET feedstock also plays a role in the reaction kinetics, with an optimal size of 127.5 μm being identified in one study. encyclopedia.pub

Table 2: Kinetic Parameters for PET Alcoholysis

| Catalytic System | Alcohol | Activation Energy (kJ/mol) | Reaction Model | Reference |

|---|---|---|---|---|

| Choline Chloride/Zn(Ac)₂ | 2-Ethyl-1-hexanol | 95.05 | First-order | researchgate.net |

| Ti-PA | Ethylene Glycol | 75.52 | - | nih.gov |

Ammonolytic Depolymerization (Ammonolysis)

Reaction Pathways and Terephthalamide Formation

Ammonolysis is a chemical recycling method for Poly(this compound) (PET) that involves the use of ammonia (B1221849) to break down the polymer chain. researchgate.net This process yields terephthalamide (TPA-amide) and ethylene glycol (EG). researchgate.netresearchgate.net The reaction is typically carried out in an ethylene glycol environment under pressure (around 2 MPa) and at temperatures ranging from 120-180°C for 1 to 7 hours. scione.comresearchgate.net

The reaction proceeds through the attack of ammonia on the ester linkages of the PET polymer. researchgate.net A study using dimethyl terephthalate (DMT) as a model compound found that ammonolysis occurs sequentially. The first ester group of DMT reacts with ammonia to form methyl 4-carbamoylbenzoate (MCB) and methanol. digitellinc.comacs.org Subsequently, the MCB reacts with another molecule of ammonia to produce terephthalamide and another molecule of methanol. digitellinc.comacs.org When PET is the substrate, the process is similar, leading to the formation of terephthalamide and ethylene glycol. acs.org

Catalytic Effects in Ammonolysis

While ammonolysis can proceed without a catalyst, the use of catalysts can significantly improve the reaction rate and allow for milder reaction conditions. researchgate.net Zinc acetate is a commonly used and effective catalyst for this process. scione.com One study demonstrated a reduced-pressure process for PET ammonolysis in an ethylene glycol medium using 0.05% w/w zinc acetate as a catalyst. This reaction, conducted at 70°C with a PET to ammonia ratio of 1:6, resulted in an 87% yield of terephthalamide. scione.com

Interestingly, a recent study has shown that the ethylene glycol generated during the ammonolysis of PET can act as an autocatalyst for the reaction. digitellinc.comacs.org This self-catalysis by the product, ethylene glycol, was demonstrated to have a first-order concentration dependence. digitellinc.comacs.org At 100°C with a 3:1 excess of ethylene glycol, the pseudo-first-order rate constants for the ammonolysis of a model compound increased by a factor of 22. acs.orgnih.gov This finding suggests that ethylene glycol is a natural and efficient solvent choice for the process. nih.gov

Table 3: Kinetic Data for Ammonolysis of Dimethyl Terephthalate at 100°C

| Condition | Pseudo First Order Rate Constant (k') (h⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|

| Uncatalyzed (Reaction 1) | 0.25 ± 0.02 | 27.9 ± 2.2 | acs.orgnih.gov |

| Uncatalyzed (Reaction 2) | 0.11 ± 0.02 | 37.3 ± 3.3 | acs.orgnih.gov |

| EG Catalyzed (3:1 excess) (Reaction 1) | 6.3 ± 0.7 | - | acs.orgnih.gov |

Pyrolytic Degradation

Catalytic Pyrolysis for Olefin and Terephthalic Acid Production

Catalytic pyrolysis is a thermochemical process that decomposes Poly(this compound) (PET) in the presence of a catalyst to produce valuable chemicals, including olefins and terephthalic acid (TPA). acs.orgmdpi.com This method offers a promising route for the chemical recycling of PET waste.

One study investigated the catalytic pyrolysis of PET in a hydrogen atmosphere using a molybdenum oxide-based catalyst. acs.org At a reaction temperature of 400°C, this process yielded 10.10 wt% olefins (ethylene and propylene) and 52.16 wt% aromatic products. acs.org The aromatic fraction contained approximately 70% TPA and 22.64% benzoic acid. acs.org The proposed mechanism involves the molybdenum oxide catalyst promoting the cleavage of the C–O bond in the PET side chain, forming TPA and a monovinyl terephthalate intermediate. acs.org The subsequent catalytic hydrogenation of the vinyl ester leads to the formation of olefins and the conversion of the ester group to a carboxyl group, further increasing the TPA yield. acs.org

Another approach involves steam-assisted catalytic pyrolysis. Using a Pt@Hzsm-5 catalyst, the optimal reaction temperature for TPA production was reduced to 400°C, achieving a calculated TPA yield of 98.23 wt% with a purity of 92.2%. mdpi.com The presence of steam helps to eliminate char formation. mdpi.com Zeolites, such as ZSM-5, are also effective catalysts in PET pyrolysis, often increasing the yield of gaseous products. mdpi.comgoogle.com The use of metal oxides like ZnO, MgO, TiO₂, and ZrO₂ has also been explored, with ZnO showing high selectivity for the decarboxylation of the primary pyrolysis products, benzoic acid and TPA, to produce benzene-rich aromatic hydrocarbons. acs.org

Table 4: Product Yields in Catalytic Pyrolysis of PET

| Catalyst | Temperature (°C) | Atmosphere | Olefin Yield (wt%) | TPA Yield (wt%) | Other Major Products | Reference |

|---|---|---|---|---|---|---|

| Molybdenum Oxides | 400 | H₂ | 10.10 | ~36.5 (in aromatics) | Benzoic Acid (22.64% in aromatics) | acs.org |

| Pt@Hzsm-5 | 400 | Steam | - | 98.23 (calculated) | - | mdpi.com |

Thermal Dissociation Mechanisms to Carbon Nanostructures

The thermal degradation of poly(this compound) (PET) presents a viable route for the synthesis of valuable carbon nanomaterials, including carbon nanotubes (CNTs) and graphene. nih.govrsc.org This process, often referred to as pyrolysis, involves the thermal decomposition of the polymer in an oxygen-limited environment. tandfonline.com The primary mechanism involves the cleavage of the ester bonds within the PET structure at elevated temperatures, typically ranging from 410°C to 460°C. tandfonline.com This initial degradation leads to the formation of various smaller molecules, including terephthalic acid, benzoic acid, and other aromatic compounds. tandfonline.comjeeng.net

At temperatures exceeding 600°C, further decomposition of the initial products and the solid char residue occurs. tandfonline.com The reaction pathways can be influenced by the presence of catalysts. For instance, the decarbonylation of the ester group to release carbon monoxide is associated with the formation of cross-linked structures that lead to char, while decarboxylation, releasing carbon dioxide, is linked to the formation of aromatic compounds in the waxy residue. nih.gov

The synthesis of specific carbon nanostructures can be controlled by optimizing reaction parameters such as temperature, time, and the use of catalysts. nih.govtandfonline.com Catalytic pyrolysis, employing transition metals like iron and nickel, can facilitate the growth of carbon nanotubes and graphene from PET waste. rsc.orgwikipedia.org These catalysts can act as nucleation sites for the formation of these structured carbon materials. nih.gov For example, a two-stage process has been investigated where PET is first pyrolyzed to produce hydrocarbon gases, which are then decomposed over a catalyst to form multi-walled carbon nanotubes (MWCNTs). researchgate.nettandfonline.com However, the yield and quality of the resulting CNTs from PET have been reported to be lower compared to other plastic feedstocks like polypropylene (B1209903) and polyethylene (B3416737). researchgate.nettandfonline.com

Table 1: Parameters and Products of PET Thermal Dissociation

| Process | Temperature | Catalyst/Additives | Primary Products | Reference |

|---|---|---|---|---|

| Pyrolysis | 410-460 °C | None | Gas, condensables, char residue | tandfonline.com |

| Pyrolysis | >600 °C | None | Further decomposition of char | tandfonline.com |

| Catalytic Pyrolysis | 700 °C (cracking), 650 °C (decomposition) | Ni-Mo/Al2O3 | Multi-walled carbon nanotubes (MWCNTs) | researchgate.nettandfonline.com |

| Catalytic Pyrolysis | 800 °C | Ferrocene | Carbon nanostructure materials | tandfonline.com |

| Catalytic Pyrolysis | 350 °C (catalyst calcination) | FeCl3, Al(NO3)3·9H2O, Citric acid | Graphene | rsc.org |

Photodegradation Mechanisms

The degradation of poly(this compound) (PET) upon exposure to environmental conditions is primarily driven by photodegradation, a process initiated by ultraviolet (UV) radiation from sunlight. mdpi.com This is particularly true for plastics in marine environments where lower temperatures make thermal degradation less significant. acs.org The photodegradation of PET is a surface-level phenomenon, with the bulk of the material remaining largely unaffected for extended periods. core.ac.uk

Effects of Ultraviolet Radiation on Ester Linkages

Ultraviolet (UV) radiation, particularly in the UV-B wavelength range (280–315 nm), is highly effective at causing the degradation of PET. mdpi.comnih.gov The energy from UV photons is sufficient to break the chemical bonds within the polymer structure. researchgate.net The primary photochemical reaction involves the scission of the ester bonds in the PET backbone. mdpi.comnih.gov This cleavage of the ester linkage is a key step in the photodegradation process and can be monitored by observing changes in the infrared spectrum of the polymer, specifically the decrease in the peak corresponding to the carbonyl (C=O) stretch of the ester group. nih.govnih.gov

The photodegradation of PET is understood to proceed through Norrish type I and Norrish type II reactions. nih.govdnu.dp.ua

Norrish Type I: This reaction involves the formation of radicals through the cleavage of the ester bond. nih.gov

Norrish Type II: This is an intramolecular process that leads to the formation of a carboxylic acid and a vinyl group at the polymer chain ends. nih.gov

The chain scission resulting from these reactions leads to a reduction in the molecular weight of the polymer. researchgate.net UV radiation can also enhance the efficiency of PET glycolysis, a chemical recycling method, by activating the carbonyl group and promoting the breakdown of the polymer into its monomers. mdpi.com

Formation of Carboxylic Acid Derivatives and Other Byproducts

A significant consequence of PET photodegradation is the formation of new functional groups, particularly carboxylic acids. nih.govnih.gov The generation of carboxylic acid end-groups is a primary indicator of photodegradation and can be detected through spectroscopic methods. mdpi.comnih.gov The formation of these groups is a result of the chain scission reactions, particularly the Norrish type II pathway. core.ac.uk

Besides carboxylic acids, other byproducts are also formed during the photodegradation of PET. These include:

Carbon monoxide (CO) mdpi.com

Carbon dioxide (CO2) mdpi.com

Acetaldehyde mdpi.com

Aromatic acids mdpi.com

Vinyl esters mdpi.com

The formation of these byproducts contributes to changes in the physical and chemical properties of the plastic, such as discoloration (yellowing) and increased brittleness. researchgate.net

Influence of Environmental Factors on Photodegradation Kinetics

The rate and extent of PET photodegradation are significantly influenced by a combination of environmental factors. sustainability-directory.com These factors often have a synergistic effect, meaning their combined impact is greater than the sum of their individual effects. nih.gov

Temperature: Higher temperatures generally accelerate the rate of photodegradation. mdpi.comnist.gov Increased thermal energy enhances the mobility of polymer chains and the diffusion of oxygen, which can participate in secondary degradation reactions. mdpi.com Studies have shown that a 10°C increase in temperature can lead to a 20% to 30% increase in the degradation rate. nih.gov

Humidity: The presence of moisture is a critical factor in the degradation of PET. mdpi.comnih.gov Higher humidity levels accelerate photodegradation by promoting hydrolysis, the cleavage of ester bonds by water molecules. mdpi.com Saturated humidity conditions have been shown to lead to more significant ester bond cleavage and a higher rate of carboxylic acid formation compared to dry conditions. nih.govnih.gov

Other Factors: The presence of other substances in the environment, such as clay minerals, can also influence the photodegradation of PET. gdut.edu.cn For instance, kaolinite (B1170537) has been shown to promote the photodegradation of PET microplastics by facilitating the generation of hydroxyl radicals (•OH), which are highly reactive and contribute to the breakdown of the polymer. gdut.edu.cn

Table 2: Influence of Environmental Factors on PET Photodegradation

| Factor | Effect on Photodegradation Kinetics | Observed Changes | Reference |

|---|---|---|---|

| UV Radiation | Initiates primary chain scission of ester bonds. | Decreased molecular weight, formation of radicals. | mdpi.comnih.gov |

| Temperature | Accelerates degradation, especially above the glass transition temperature. | Increased chain mobility, enhanced oxygen diffusion, faster initiation of degradation. | mdpi.comnih.govnist.gov |

| Humidity | Accelerates degradation through hydrolysis. | Increased ester bond cleavage, higher formation of carboxylic acids. | mdpi.comnih.govnih.gov |

| Oxygen | Participates in photo-oxidation reactions. | Formation of oxidized byproducts. | mdpi.com |

| Clay Minerals (e.g., Kaolinite) | Promotes photodegradation. | Facilitates the generation of reactive oxygen species like •OH. | gdut.edu.cn |

Advanced Characterization Methodologies for Ethylene Terephthalate Based Materials

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the non-destructive analysis of PET. These techniques probe the vibrational modes of molecules, offering detailed information about chemical bonding and molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Analysis and Conformational Changes

FTIR spectroscopy is extensively utilized for the structural analysis of PET, identifying its characteristic functional groups and monitoring changes due to processing or degradation. The FTIR spectrum of PET is distinguished by several key absorption bands. The stretching vibration of the ester carbonyl group (C=O) is a prominent feature, typically appearing around 1713-1715 cm⁻¹. nist.govresearchgate.net The region between 2800 and 3100 cm⁻¹ corresponds to aromatic and aliphatic C-H stretching vibrations. researchgate.netresearchgate.net Other significant absorptions include the C-O stretching vibrations of the ester group, which are observed as a doublet near 1100 cm⁻¹ and a strong band around 1245 cm⁻¹. researchgate.netresearchgate.net The band at 1410 cm⁻¹, attributed to the in-plane aromatic ring deformation, is often used as a reference as it is relatively insensitive to conformational changes and orientation. nist.govresearchgate.net

Conformational changes in PET, particularly those related to crystallinity, can be effectively monitored using FTIR. The technique can distinguish between the trans and gauche conformers of the ethylene (B1197577) glycol unit. The evolution of the trans PET conformer is often used as an indicator of the material's crystallinity. researchgate.net Degradation of PET under various environmental conditions, such as UV radiation, can also be tracked. nist.gov The cleavage of the ester bond is indicated by a decrease in the intensity of the carbonyl peak at ~1713 cm⁻¹, while the formation of carboxylic acid end-groups as a degradation product can be identified by the appearance of a new peak around 1685 cm⁻¹. nist.govresearchgate.net

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3400 | O-H stretching (end-groups/absorbed water) | researchgate.net |

| 3052 | Aromatic C-H stretching | researchgate.net |

| 2963, 2907 | Aliphatic C-H stretching | researchgate.net |

| 1713-1715 | Ester C=O stretching | nist.govresearchgate.netresearchgate.net |

| 1685 | Carboxylic acid C=O stretching (degradation product) | nist.govresearchgate.net |

| 1410 | Aromatic ring C-C stretching (reference band) | nist.gov |

| 1241-1245 | Ester O=C-O stretching | researchgate.netresearchgate.net |

| 1096-1100 | Ester C-O-C stretching | researchgate.netresearchgate.net |

| 723 | Aromatic C-H out-of-plane bending | researchgate.net |

Raman Spectroscopy for Microstructural Investigations

Raman spectroscopy is a complementary technique to FTIR that provides valuable information about the microstructure of PET, including crystallinity and molecular orientation. jku.at Because PET molecules contain a benzene (B151609) ring, they exhibit a strong Raman scattering intensity. spiedigitallibrary.org Key Raman peaks for PET appear in the range of 200-3250 cm⁻¹. spiedigitallibrary.org

This technique is particularly sensitive to the degree of crystallization and the orientation of polymer chains. jku.at For instance, specific Raman bands can be used to determine the degree of crystallization, and changes in the intensity of certain peaks with the polarization of the incident laser can be used to quantify the orientation of the polymer chains. jku.at Confocal Raman spectromicroscopy allows for the investigation of these properties at the individual fiber level, providing a detailed understanding of the relationship between processing parameters and the final microstructure. nih.gov Studies have shown that the intensity of Raman peaks can be influenced by treatments with substances like sodium hydroxide (B78521) or sulfuric acid, which can alter the surface morphology and chemical bonds of the PET fibers. spiedigitallibrary.orgresearchgate.netresearching.cn

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| 3077.9 | Benzene ring C-H stretching | spiedigitallibrary.org |

| 1717 | Carbonyl C=O stretching | spiedigitallibrary.org |

| 1608.3 | Benzene ring stretching | spiedigitallibrary.org |

| 1278.8 | C-O stretching | spiedigitallibrary.org |

| 1099 | C-C stretching | spiedigitallibrary.org |

| 859.3 | C-H bending | spiedigitallibrary.org |

| 628.5 | In-plane ring deformation | spiedigitallibrary.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed chemical structure elucidation of PET and the analysis of its composition. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to gain a comprehensive understanding of the polymer's molecular architecture.

¹H NMR and ¹³C NMR for Chemical Structure Elucidation and Compositional Analysis

¹H NMR spectroscopy provides detailed information about the different proton environments in the PET molecule. In a typical ¹H NMR spectrum of PET, a singlet corresponding to the aromatic protons of the terephthalate unit appears around 8.1 ppm. researchgate.net The methylene (B1212753) protons of the ethylene glycol unit adjacent to the ester group are observed as a triplet at approximately 4.7 ppm. researchgate.net ¹H NMR is also a powerful tool for identifying and quantifying the degradation products of PET, such as terephthalic acid (TPA), mono(2-hydroxyethyl) terephthalate (MHET), and bis(2-hydroxyethyl) terephthalate (BHET). nih.govnih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the polymer. It can be used to identify the presence of diethylene glycol (DEG) units, a common comonomer in commercial PET, with characteristic peaks at approximately 64.3 and 69.3 ppm. researchgate.net Solid-state ¹³C NMR is particularly useful for studying the molecular orientation in differently processed PET yarns. acs.org By analyzing the chemical shifts, the different structural components and end-groups of PET can be identified. researchgate.net For instance, in glycol-modified PET (G-PET or PETG), where a portion of the ethylene glycol is replaced with cyclohexanedimethanol, NMR can be used to determine the ratio of the two glycols. jeol.com

Mass Spectrometry (MS) for Degradation Product Identification

Mass spectrometry (MS) is a highly sensitive technique used to identify and quantify the degradation products of PET. It is often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC) for complex mixture analysis. Pyrolysis-GC/MS is a common method for identifying PET, but it may provide limited structural information on modifications. chemrxiv.orgresearchgate.net

More advanced MS techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass spectrometer, can identify differences in monomers, polymer end groups, and molecular weight distributions. jeol.com MALDI-MS imaging can even be used to visualize the spatial distribution of degradation on a PET surface. jeol.com Recent approaches have utilized mild chemical depolymerization followed by ultra-high-resolution mass spectrometry to identify a wide range of species, including dimers, oligomers, scission products, and additives with high accuracy. chemrxiv.orgresearchgate.net GC-MS is also instrumental in identifying by-products from the biodegradation of PET, such as diethyl phthalate (B1215562) and bis(2-ethylhexyl) phthalate. jchr.org The technique can also be used to detect and quantify key degradation monomers like ethylene glycol. ursinus.edu

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the thermal properties and stability of PET. These methods measure the physical properties of a substance as a function of temperature while the substance is subjected to a controlled temperature program. mt.com

Differential Scanning Calorimetry (DSC) is a widely used technique to study the thermal transitions of PET, including its glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm). mt.comresearchgate.net These properties are critical for optimizing processing conditions and are influenced by the material's thermal history and degree of crystallinity. mt.combohrium.com DSC can also be used to evaluate the oxidative stability of PET, often by measuring the Oxidation Induction Time (OIT) or Onset Oxidation Temperature (OOT). mt.comtainstruments.com The presence of certain catalysts or comonomers like diethylene glycol can affect the oxidative stability of PET. tainstruments.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on the thermal degradation behavior of PET. researchgate.net TGA can determine the temperatures at which degradation begins and the rate of mass loss, which is indicative of the material's thermal stability. researchgate.net

| Property | Typical Value/Range | Technique | Reference |

|---|---|---|---|

| Glass Transition Temperature (Tg) | ~75 °C | DSC | researchgate.net |

| Cold Crystallization Temperature (Tcc) | ~125 °C | DSC | researchgate.net |

| Melting Temperature (Tm) | ~250 °C | DSC | researchgate.net |

| Degradation Onset Temperature | > 400 °C (in inert atmosphere) | TGA | researchgate.net |

Differential Scanning Calorimetry (DSC) for Crystalline and Amorphous Phase Studies

Differential Scanning Calorimetry (DSC) is a pivotal thermal analysis technique for investigating the crystalline and amorphous phases of this compound (PET). setaramsolutions.com By measuring the difference in heat flow between a PET sample and a reference as a function of temperature, DSC can identify key thermal transitions. textilefocus.com

A typical DSC thermogram for a semi-crystalline PET sample reveals several characteristic events upon heating. setaramsolutions.com The first is the glass transition (Tg), which marks the transition of the amorphous regions from a rigid, glassy state to a more flexible, rubbery state. researchgate.netacs.org For PET, the Tg is typically observed in the range of 60 to 80°C. researchgate.net Following the glass transition, an exothermic peak known as the cold crystallization peak (Tcc) may appear, representing the crystallization of the amorphous phase as it gains mobility. setaramsolutions.comcambridge.org Finally, an endothermic peak corresponding to the melting of the crystalline phase (Tm) is observed at higher temperatures, generally between 255 and 265°C. scielo.br

The degree of crystallinity is a crucial parameter that significantly influences the mechanical and physical properties of PET. bartin.edu.tr DSC allows for the quantification of crystallinity by analyzing the enthalpies of cold crystallization (ΔHcc) and melting (ΔHm). The percent crystallinity (%Xc) can be calculated using the following equation:

%Xc = [(ΔHm - ΔHcc) / ΔH°m] x 100

where ΔH°m is the theoretical heat of fusion for 100% crystalline PET, which is approximately 140.1 J/g. setaramsolutions.com

The cooling rate from the melt profoundly impacts the resulting morphology of PET. Rapid cooling can quench the material into a predominantly amorphous state, while slower cooling allows for more significant crystallization. tainstruments.comnetzsch.com DSC can be used to study the effect of different cooling rates on the crystallization behavior. mt.com For instance, a PET sample that is cooled rapidly will exhibit a pronounced cold crystallization peak upon subsequent heating, whereas a slowly cooled sample may show a smaller or no cold crystallization peak as it has already achieved a higher degree of crystallinity during cooling. mt.com

Thermal Properties of this compound (PET) Determined by DSC

| Property | Typical Value/Range | Description |

|---|---|---|

| Glass Transition Temperature (Tg) | 60 - 80 °C researchgate.net | Temperature at which the amorphous regions transition from a glassy to a rubbery state. |

| Cold Crystallization Temperature (Tcc) | ~120 - 168 °C scielo.brtainstruments.com | Temperature at which the amorphous phase crystallizes upon heating. |

| Melting Temperature (Tm) | 255 - 265 °C scielo.br | Temperature at which the crystalline phase melts. |

| Heat of Fusion (100% Crystalline) (ΔH°m) | 140.1 J/g setaramsolutions.com | Theoretical enthalpy change associated with the melting of a fully crystalline PET. |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Kinetics

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability and degradation kinetics of this compound. mdpi.com TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This information is crucial for understanding the material's behavior at elevated temperatures and for predicting its service lifetime. tainstruments.com

A typical TGA curve for PET shows a single-step degradation process occurring at temperatures generally between 650 K and 750 K. nih.gov The onset of weight loss indicates the temperature at which thermal degradation begins. The rate of weight loss, represented by the derivative thermogravimetric (DTG) curve, reveals the temperature of maximum decomposition.

The thermal stability of PET can be influenced by various factors, including the presence of additives and whether the material is virgin or recycled. Studies have shown that recycled PET can exhibit comparable thermal stability to virgin PET. tainstruments.com